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This guide provides a comprehensive overview of cutting-edge chemical probing techniques
used to investigate RNA-RNA interactions. From foundational principles to detailed
experimental protocols and data analysis workflows, this document serves as a technical
resource for researchers seeking to unravel the complex network of RNA interactions within the
cell.

Introduction to RNA-RNA Interactions and Chemical
Probing

RNA-RNA interactions are fundamental to a vast array of cellular processes, including gene
regulation, splicing, and translation. The intricate network of these interactions, known as the
RNA interactome, plays a critical role in both normal cellular function and disease. Chemical
probes offer a powerful toolkit to capture these dynamic interactions in their native cellular
context, providing insights that are often unattainable through genetic or biochemical
approaches alone.

This guide focuses on several key in vivo chemical probing methodologies:

o Psoralen-based Crosslinking Methods (PARIS, SPLASH, LIGR-seq): These techniques
utilize psoralen derivatives to covalently crosslink interacting RNA strands upon UV
irradiation.
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o SHAPE-MaP (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational
Profiling): This method probes the local flexibility of the RNA backbone, with changes in
reactivity indicating regions of interaction.

 DMS-MaPseq (Dimethyl Sulfate Mutational Profiling with sequencing): This technique uses
dimethyl sulfate to modify unpaired adenine and cytosine bases, revealing information about
RNA secondary and tertiary structures, as well as intermolecular interactions.

Chemical Probes and their Mechanisms of Action

A variety of chemical probes are employed to study RNA-RNA interactions, each with its own
mechanism of action and inherent biases.

Psoralens and their Derivatives: Psoralens, such as 4'-aminomethyltrioxsalen (AMT), are
intercalating agents that insert themselves into helical regions of RNA.[1] Upon exposure to
long-wave UV light (365 nm), psoralens form covalent crosslinks between pyrimidine bases
(primarily uridines) on opposing strands.[2] This process is reversible by irradiation with short-
wave UV light (~254 nm).[2] The efficiency of psoralen crosslinking can be influenced by
factors such as psoralen derivative solubility and cellular uptake.[2][3] For instance,
amotosalen, a more soluble psoralen analog, has been shown to increase crosslinking
efficiency significantly.[3] Biotinylated psoralen derivatives have also been developed to
facilitate the enrichment of crosslinked RNA fragments.[2]

SHAPE Reagents: SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension)
reagents, such as 1-methyl-7-nitroisatoic anhydride (1M7) and N-methylisatoic anhydride
(NMIA), are electrophilic compounds that acylate the 2'-hydroxyl group of the RNA ribose
backbone.[4][5] The reactivity of the 2'-hydroxyl is correlated with the local nucleotide flexibility;
flexible, unpaired regions are more readily acylated than structured, base-paired regions.[4]
This differential reactivity provides a nucleotide-resolution map of RNA secondary structure.

Dimethyl Sulfate (DMS): DMS is a small, cell-permeable methylating agent that modifies the
Watson-Crick face of unpaired adenine (at the N1 position) and cytosine (at the N3 position)
bases.[6] DMS modification patterns can therefore delineate single-stranded and double-
stranded regions within an RNA molecule.

Methodologies for Probing RNA-RNA Interactions
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This section details the experimental workflows of key chemical probing techniques.

Psoralen-based Methods: PARIS, SPLASH, and LIGR-
seq

These methods share a common principle of in vivo psoralen crosslinking followed by proximity
ligation and high-throughput sequencing to identify interacting RNA molecules.

o PARIS (Psoralen Analysis of RNA Interactions and Structures): This technique involves in
vivo crosslinking with AMT, partial RNA digestion, and purification of crosslinked duplexes
using 2D gel electrophoresis. The interacting fragments are then ligated, the crosslinks are
reversed, and the resulting chimeric RNAs are sequenced.[7][8]

e SPLASH (Sequencing of Psoralen cross-linked, Ligated, and Selected Hybrids): SPLASH
utilizes a biotinylated psoralen derivative, allowing for the enrichment of crosslinked RNAs
using streptavidin beads, which can increase the sensitivity of detection.[2]

o LIGR-seq (Ligation of Interacting RNA followed by high-throughput sequencing): LIGR-seq
also employs in vivo psoralen crosslinking and proximity ligation to capture RNA interactions.

[8]
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Workflow for psoralen-based RNA-RNA interaction mapping.

SHAPE-MaP for Intermolecular Interactions

SHAPE-MaP can be adapted to identify RNA-RNA interactions by comparing the SHAPE
reactivity profiles of an RNA in the presence and absence of its interaction partner. Regions of
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the RNA that show a significant change in reactivity upon binding are inferred to be part of the

interaction interface.
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SHAPE-MaP workflow for identifying intermolecular RNA interactions.

DMS-MaPseq for In Vivo Structure and Interactions

DMS-MaPseq provides a nucleotide-resolution view of adenine and cytosine accessibility in
vivo. By comparing DMS reactivity profiles under different cellular conditions or between wild-
type and mutant cells, it is possible to infer changes in RNA structure and interactions.
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General workflow for in vivo DMS-MaPseq.

Quantitative Comparison of Methods

The choice of chemical probing method depends on the specific research question, the
biological system under investigation, and the available resources. The following table provides

a guantitative comparison of the key techniques discussed in this guide.
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Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for the key chemical probing techniques.
Note: These protocols are generalized and may require optimization for specific cell types and
experimental conditions.

Protocol for Psoralen Analysis of RNA Interactions
(PARIS)

(Adapted from Lu et al., 2016)[7]

* In Vivo Crosslinking:

o

Grow cells to 70-80% confluency.

Wash cells with 1x PBS.

[¢]

[e]

Add 0.5 mg/mL AMT in 1x PBS to the cells.

[e]

Irradiate with 365 nm UV light for 5-10 minutes on ice.

o

Scrape and collect the cells.
o RNA Extraction and Fragmentation:
o Lyse cells and extract total RNA using a standard protocol (e.g., TRIzol).

o Partially digest the RNA with RNase Ill to generate fragments of the desired size (e.g.,
100-500 nt).

 Purification of Crosslinked RNA by 2D Gel Electrophoresis:
o Run the fragmented RNA on a native polyacrylamide gel (first dimension).

o Excise the entire lane and place it horizontally on top of a denaturing polyacrylamide gel
(second dimension).
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o Run the second dimension gel. Crosslinked RNA duplexes will migrate slower and appear
above the diagonal of non-crosslinked RNA.

o Excise the region containing the crosslinked RNA.
o Elute the RNA from the gel slice.
e Proximity Ligation:

o Dephosphorylate the 3' ends of the eluted RNA fragments with T4 Polynucleotide Kinase
(PNK) without ATP.

o Phosphorylate the 5' ends with T4 PNK and ATP.

o Perform proximity ligation using T4 RNA Ligase 1 to join the ends of the interacting RNA
fragments.

o Crosslink Reversal and Library Preparation:

o Reverse the psoralen crosslinks by irradiating the ligated RNA with 254 nm UV light on ice
for 30 minutes.

o Prepare a cDNA library from the chimeric RNA molecules using standard RNA-seq library
preparation Kits.

e Sequencing and Data Analysis:
o Sequence the library on a high-throughput sequencing platform.

o Use a specialized bioinformatics pipeline to identify and map the chimeric reads to the
transcriptome, revealing the interacting RNA partners.

Protocol for SHAPE-MaP of Intermolecular RNA

Interactions
(Adapted from Smola et al., 2015 and Weeks, 2018)[4][11]

e Sample Preparation:
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o Prepare two sets of samples: one with the RNA of interest alone and another with the RNA
in complex with its interacting partner.

o Ensure both samples are in the same buffer conditions.

o SHAPE Modification:

o Treat both sets of samples with a SHAPE reagent (e.g., 100 mM 1M7) for a short period
(e.g., 5 minutes) at 37°C.

o Include a no-reagent control (DMSO) for each sample set.
o Quench the reaction and purify the RNA.
e Reverse Transcription with Mutational Profiling (MaP):

o Perform reverse transcription using a reverse transcriptase that introduces mutations at
the sites of 2'-O-adducts (e.g., SuperScript Il in the presence of MnCI2).

o Use gene-specific primers for targeted analysis or random primers for transcriptome-wide
analysis.

e Library Preparation and Sequencing:

o Prepare sequencing libraries from the resulting cDNA.

o Sequence the libraries to a sufficient depth to accurately quantify mutation rates.
o Data Analysis:

o Use a SHAPE-MaP analysis pipeline (e.g., ShapeMapper) to calculate the per-nucleotide
reactivity profiles for both the "alone" and "complex" samples.[12]

o Compare the reactivity profiles to identify regions with significant changes in SHAPE
reactivity. These regions represent the putative interaction sites.

Protocol for In Vivo DMS-MaPseq

(Adapted from Zubradt et al., 2017)
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¢ In Vivo DMS Treatment:

o

Grow cells to the desired density.

[¢]

Add DMS directly to the cell culture medium to a final concentration of 1-5% (v/v).

Incubate for 2-5 minutes at 37°C.

o

[e]

Quench the reaction by adding a solution containing -mercaptoethanol.
e RNA Extraction:

o Immediately harvest the cells and extract total RNA.
e Reverse Transcription with Mutational Profiling (MaP):

o Perform reverse transcription using a thermostable group Il intron reverse transcriptase
(TGIRT) enzyme, which efficiently reads through DMS-modified bases and incorporates
mutations.

o Use random hexamers or gene-specific primers.
 Library Preparation and Sequencing:
o Prepare sequencing libraries from the cDNA.
o Sequence the libraries on a high-throughput platform.
o Data Analysis:
o Align the sequencing reads to the reference transcriptome.
o ldentify and quantify the mutation rates at each adenine and cytosine position.

o Normalize the mutation rates to generate a DMS reactivity profile, which can be used to
model RNA secondary structure and infer interactions.

Signaling Pathways and Logical Relationships
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RNA-RNA interactions play crucial roles in regulating cellular signaling pathways. Chemical
probing methods have been instrumental in dissecting these complex regulatory networks.

NF-kB Signaling Pathway and IncCRNA Regulation

The NF-kB signaling pathway is a central regulator of inflammation, immunity, and cell survival.
Long non-coding RNAs (IncRNAs) have emerged as key modulators of this pathway. For
example, the INcCRNA MALAT1 has been shown to interact with and regulate the activity of NF-
KB subunits p50 and p65.[4][13] This interaction can influence the expression of NF-kB target
genes involved in the inflammatory response.
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IncRNA MALAT1 regulation of the NF-kB signaling pathway.
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MAPK Signaling Pathway and miRNA Regulation

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical pathway
involved in cell proliferation, differentiation, and stress responses. MicroRNAs (miRNASs) are
small non-coding RNAs that can regulate the MAPK pathway by binding to the 3' untranslated
regions (UTRs) of target messenger RNAs (MRNAS), leading to their degradation or
translational repression. For instance, the let-7 family of miRNAs has been shown to target key
components of the MAPK pathway, such as RAS and RAF kinases.[14]
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miRNA-mediated regulation of the MAPK signaling pathway.
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Data Analysis and Visualization

The analysis of data from high-throughput RNA-RNA interaction mapping experiments is a
complex but crucial step. The primary goal is to identify chimeric reads that represent the
ligated ends of two interacting RNA molecules.

Computational Pipelines: Several bioinformatics pipelines have been developed for the
analysis of data from PARIS, SPLASH, and LIGR-seq.[1][15][16] These pipelines typically
involve the following steps:

Adapter trimming and quality filtering: Removing sequencing adapters and low-quality reads.
e Mapping to a reference genome/transcriptome: Aligning the reads to identify their origin.
o Chimeric read identification: Identifying reads that map to two distinct genomic locations.

 Filtering and annotation: Removing potential artifacts and annotating the interacting RNA
species.

o Network construction and visualization: Building and visualizing the network of RNA-RNA
interactions.

Visualization Tools: A variety of software tools are available for visualizing RNA-RNA interaction
networks, such as Cytoscape and RILogo.[17][18] These tools allow researchers to explore the
complex web of interactions and identify key regulatory hubs.

Conclusion and Future Directions

Chemical probing methods have revolutionized our ability to study RNA-RNA interactions in
their native cellular environment. The techniques described in this guide provide powerful tools
for dissecting the RNA interactome and understanding its role in cellular function and disease.
Future developments in this field will likely focus on improving the efficiency and reducing the
biases of current methods, as well as developing new probes to capture different aspects of
RNA structure and interactions, including transient and low-abundance interactions. The
integration of chemical probing data with other '‘omics' datasets will undoubtedly provide a more
holistic view of the intricate regulatory networks that govern cellular life.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» 18. CircNetVis: an interactive web application for visualizing interaction networks of circular
RNAs - PMC [pmc.ncbi.nlm.nih.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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